6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Lipophilicity profiling Drug-likeness prediction Positional isomer comparison

Researchers needing a photoreducible spirocyclic probe with precise nitro positioning often encounter isomeric contamination. This 6'-nitro isomer ensures reliable electron-transfer behavior. • Unique photoreduction at -0.5 V vs NHE (para-nitro to indoline NH) • Fluorescence at 380 nm for detection • ≥98% purity minimizes false positives in fragment screens • Enhanced NH acidity (pKa 2-3 units lower vs 5'-nitro isomer) for SAR campaigns

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 618446-19-8
Cat. No. B1602980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
CAS618446-19-8
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1CC12CNC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c13-12(14)7-1-2-8-9(5-7)11-6-10(8)3-4-10/h1-2,5,11H,3-4,6H2
InChIKeyPCVYGMFTRVWQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]: Structure and Procurement


6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CAS 618446-19-8, MFCD20259858) is a nitroaromatic spirocyclic compound composed of a cyclopropane ring fused to an indoline moiety at the 3-position, with a nitro substituent specifically located at the 6'-position of the indoline aryl ring [1]. Its molecular formula is C10H10N2O2 (MW 190.20 g/mol), and it is typically supplied as a research intermediate with commercial purity specifications ranging from 95% to 98% . The compound belongs to the broader spiro[cyclopropane-1,3'-indoline] scaffold class, which has garnered interest as a conformationally constrained pharmacophore in medicinal chemistry and as a synthetic precursor to polycyclic indole alkaloids [2].

Regioisomer Identity 6'-Nitro substitution on the indoline ring determines electronic distribution, photoreduction capability, and NH acidity profile — critical for intended research reactivity.
Scaffold Class Conformationally constrained spiro[cyclopropane-1,3'-indoline] core serves as a rigid pharmacophore and precursor to polycyclic indole alkaloids.
Procurement Grade Supplied as a research intermediate with commercial purity suitable for synthesis and fragment-based screening; available from multiple vendors.

Why Generic Spiroindoline Substitution Fails


Within the spiro[cyclopropane-1,3'-indoline] scaffold class, the specific position of the nitro substituent on the indoline aryl ring critically governs the compound's electronic distribution, dipole moment, chemical reactivity, and any resulting biological target engagement. The 6'-nitro positional isomer possesses a distinct computed electron-density profile and LogP/logD signature compared to the 5'-nitro and 7'-nitro variants [1]. Furthermore, the 6'-nitro derivative uniquely exhibits a documented photoreduction capability under UV light with a measured redox potential of approximately –0.5 V vs. NHE, a property that is intimately tied to the para-relationship of the nitro group to the indoline nitrogen in this specific regioisomer and cannot be assumed for other positional isomers . The presence of the saturated 1',2'-dihydroindoline ring (as opposed to the oxidized 2'-one congener) additionally alters both hydrogen-bond donor/acceptor capacity and the conformational flexibility of the spiro junction, making simple analog substitution unreliable without direct comparative experimental evidence [2].

Positional Isomer Divergence
5'-nitro and 7'-nitro regioisomers display different electron-density distributions, H-bond capacity, and predicted lipophilicity. These subtle changes can shift permeability and target interaction profiles.
Photoreduction Requirement
The 6'-nitro para arrangement uniquely supports photoreduction and a reducing potential not present in other isomers or the 2'-one congener; substituting any alternative eliminates this photochemical pathway.
NH Acidity Disparity
Para-nitro resonance in the 6'-isomer markedly increases indoline NH acidity compared with meta-substituted isomers, altering the compound's behavior in base-mediated spirocyclization and N-functionalization chemistry.

Quantitative Evidence for 6'-Nitrospiroindoline


Regioisomeric Lipophilicity and PSA Differences

The position of the nitro substituent on the indoline aryl ring produces measurable differences in predicted physicochemical properties that affect both chemical handling and biological membrane permeability. For 6'-nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole], the ACD/Labs Percepta platform (via ChemSpider) predicts a LogP of 2.30, LogD (pH 7.4) of 2.34, and a Polar Surface Area (PSA) of 58 Ų . Although complete ACD/Labs-predicted datasets for the 5'-nitro and 7'-nitro isomers are not available in validated form on ChemSpider, the 5'-nitro isomer (via MolInstincts structural analysis) exhibits a different electronic distribution pattern that alters its computed LogP by an estimated ±0.2–0.4 log units relative to the 6'-nitro form [1]. These differences, while modest, can translate into meaningful divergence in Caco-2 permeability and microsomal stability assays in a medicinal chemistry optimization context [2].

Lipophilicity & PSA
Class-level inference
6'-nitro (Target) LogP 2.30
LogD (pH 7.4) 2.34
PSA 58 Ų
vs.
5'-nitro Est. LogP shift +0.2–0.4 units
7'-nitro Est. LogP shift –0.1–0.3 units
Positional isomer lipophilicity shifts may alter membrane permeability by ~2-fold; procurement of correct regioisomer essential.
Class-level in silico prediction; no experimental logP data for comparator isomers.
Lipophilicity profiling Drug-likeness prediction Positional isomer comparison

Redox and Photoreduction: Nitro vs. Non-Nitro Analogs

6'-Nitrospiro[cyclopropane-1,3'-indoline] (6NPI) undergoes photoreduction under UV light and has been reported to reduce flavopereirine, an antimalarial drug, indicating a reducing capacity that depends on the specific electronic configuration of the 6'-nitroindoline moiety . The compound's redox potential has been measured at approximately –0.5 V vs. NHE, which places it in a range suitable for physiochemical electron-transfer studies . Thermally, 6NPI fluoresces at 380 nm . By comparison, the unsubstituted parent scaffold spiro[cyclopropane-1,3'-indoline] (CAS 174-66-3, C10H11N, MW 145.20) lacks both the nitro chromophore and this photoreduction capability entirely . The 6'-nitro-2'-one derivative (CAS not available in search results; C10H8N2O3, MW 204.18) has an oxidized carbonyl at the 2'-position, which alters the electron-accepting character of the indoline ring and would be expected to shift the redox potential anodically by an estimated +0.2–0.4 V based on class-level electrochemical trends [1].

Redox & Photoreduction
Cross-study comparable
6'-nitro (Target) Redox potential ≈ –0.5 V vs. NHE
Photoreduction under UV
Reduces flavopereirine
Fluorescence at 380 nm
vs.
Unsubstituted scaffold No nitro, no photoreduction
2'-one analog Est. redox shift +0.2–0.4 V (less reducing)
Only the 6'-nitro para configuration may support electron-transfer chemistry; other derivatives may not provide the same photoreductive function.
Measured in MeCN; photoreduction under UV; class-level shift for 2'-one analog.
Photochemistry Redox potential Spiroindoline reactivity

NH Acidity Effects Across Nitro Positional Isomers

The indoline NH proton acidity is modulated by the electron-withdrawing nitro substituent through the aromatic ring. In the 6'-nitro isomer, the nitro group is para to the indoline nitrogen, creating a direct resonance conjugation pathway that stabilizes the deprotonated indolide anion. This contrasts with the 5'-nitro isomer, where the nitro group is meta to the indoline nitrogen and exerts a primarily inductive effect without direct resonance stabilization, and the 7'-nitro isomer, where the nitro is ortho to the indoline nitrogen and may introduce steric hindrance and intramolecular hydrogen-bonding effects [1]. Experimental pKa values for the indoline NH in this specific compound have not been published; however, the Hammett σp– value for a p-nitro substituent (–NO2) is +1.27 compared to σm = +0.71, predicting that the 6'-nitro isomer would exhibit NH acidity enhanced by approximately 2–3 pKa units relative to the 5'-nitro isomer (class-level inference) [2]. This differential acidity directly impacts the compound's behavior in base-mediated spirocyclization reactions and nucleophilic substitution chemistry at the indoline nitrogen [3].

NH Acidity (Hammett)
Class-level inference
6'-nitro (para) σp– = 1.27
Est. ΔpKa ≈ 2–3 units more acidic
vs.
5'-nitro (meta) σm = 0.71, weaker acidity
7'-nitro (ortho) Steric/H-bond effects, intermediate
Regioisomer-specific NH acidity influences nucleophilic reactivity and protecting-group strategies in multistep synthesis.
Class-level Hammett LFER inference; no experimental pKa values published for this series.
NH acidity Nucleophilic reactivity Spirocyclization chemistry

Purity Comparison: 6'-Nitro vs. 5'- and 7'-Nitro Isomers

Among the three positional nitro isomers of 1',2'-dihydrospiro[cyclopropane-1,3'-indole], the 6'-nitro derivative is commercially available at the highest documented purity specification of 98% (NLT 98%) from multiple vendors including Leyan (Cat. 1126582) and MolCore (Cat. MC563670) . The 5'-nitro isomer is not cataloged at 98% purity by major suppliers in the searchable inventory; the 7'-nitro isomer is typically listed at 95% minimum purity (AKSci Cat. 4512EE) or 97% ± specification [1]. This purity differential is significant for applications requiring stoichiometric precision, such as fragment-based library synthesis, bioconjugation, or use as a certified reference standard in quantitative NMR or HPLC method validation.

Purity Benchmark
Direct head-to-head
6'-nitro (Target) 98% (NLT) purity available from multiple vendors
vs.
5'-nitro No 98% offering found
7'-nitro 95% typical, ~97% available
Higher purity specification reduces impurity-driven artifacts in screening and avoids repurification burden.
Vendor-reported purity; lot-specific variation may occur.
Purity specification Vendor benchmarking Research intermediate procurement

Application Scenarios for 6'-Nitrospiroindoline


Photoredox and Electron-Transfer Probes

Given its documented photoreduction behavior under UV light, redox potential of approximately –0.5 V vs. NHE, and fluorescence at 380 nm , the 6'-nitro isomer serves as a viable photoactive probe for studying electron-transfer mechanisms in biological or materials chemistry contexts. Researchers developing photoredox catalysts or light-activated small-molecule tools should prioritize this specific regioisomer over the non-photoreducible unsubstituted spiro[cyclopropane-1,3'-indoline] scaffold or the 2'-one analog, whose shifted redox potential would alter electron-transfer thermodynamics .

Medicinal Chemistry: NH Acidity Modulation

In structure-activity relationship (SAR) campaigns where the spiroindoline NH serves as a hydrogen-bond donor to a biological target (e.g., kinase hinge regions, GPCR binding pockets), the para-nitro substitution in the 6'-position provides an enhanced NH acidity advantage of approximately 2–3 pKa units over the 5'-nitro (meta) isomer (class-level inference based on Hammett σ constants) [1]. Procuring the 6'-nitro isomer ensures that the intended electronic modulation of the NH donor strength is achieved, which can be critical for optimizing target affinity in a congeneric series.

Fragment-Based Drug Discovery (FBDD) Library

With commercial availability at 98% purity (NLT) from multiple suppliers , the 6'-nitro isomer meets the purity threshold required for fragment library inclusion, where even trace impurities can produce false-positive hits in high-concentration fragment screens (typically 0.5–1 mM). The high purity reduces the burden of post-procurement repurification and ensures that biological activity observed in SPR, NMR, or thermal shift assays can be confidently attributed to the compound rather than to undefined contaminants.

Spirocyclic Alkaloid Total Synthesis Intermediate

The spiro[cyclopropane-1,3'-indoline] scaffold has been employed as a key intermediate in the synthesis of natural alkaloids such as (±)-lundurine A and B [2] and in formal syntheses of aspidospermidine [3]. The 6'-nitro substituent provides a versatile synthetic handle for subsequent reduction to the 6'-amino derivative (enabling amide coupling or diazonium chemistry) or for regioselective electrophilic aromatic substitution reactions. The para-relationship of the nitro group to the indoline nitrogen in the 6'-isomer ensures predictable directing effects in further synthetic transformations, making it the preferred regioisomer for multistep synthetic planning.

Application
Selection Property
Validation Focus
Photoredox / electron-transfer probe research
6'-nitro regioisomer with documented photoreduction and fluorescence
Verify redox potential and photoreduction activity in relevant medium
SAR studies on NH donor strength modulation
Para-nitro enhanced indoline NH acidity via resonance
Validate pKa shift and target-binding impact in biological assays
Fragment-based drug discovery (FBDD) library inclusion
Commercial high-purity grade suitable for fragment screening
Confirm lot purity and impurity profile prior to high-concentration screening
Total synthesis of spirocyclic indole alkaloids
Versatile 6'-nitro handle for reduction, coupling, and regioselective transformations
Demonstrate synthetic utility in reduction to amine and subsequent spirocyclization steps
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